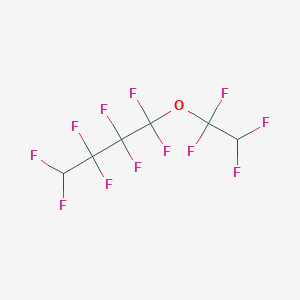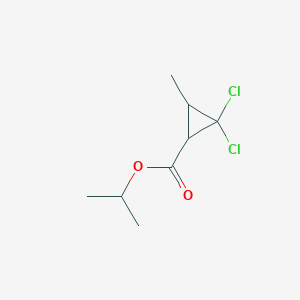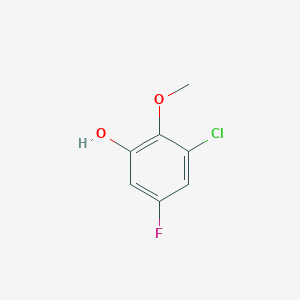
Methyl perfluorotridecanoate
Overview
Description
“Methyl perfluorotridecanoate” is also known as DTXSID50895761, and Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotri . It is a type of per- and polyfluoroalkyl substance (PFAS), which are a group of man-made chemicals that have been in use since the 1940s .
Synthesis Analysis
The synthesis of perfluorochemicals, to which “Methyl perfluorotridecanoate” belongs, involves a process called electrochemical fluorination (ECF). This reaction occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V .
Molecular Structure Analysis
The molecular structure of “Methyl perfluorotridecanoate” can be represented as InChI=1S/C11H3F19O2/c1-32-2(31)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h1H3 .
Scientific Research Applications
Food Packaging Materials
Methyl perfluorotridecanoate, as part of the perfluorinated compounds (PFCs) group, is utilized in food packaging materials. These compounds are used as coatings or additives to provide oil and moisture resistance. A study examined various food packaging materials from the Greek market, including those made from paper, paperboard, and aluminum foil. It was found that PFCs, including perfluorotridecanoic acid (PFTrDA), were detected in fast food boxes, suggesting their use in food packaging for their resistant properties (Zafeiraki et al., 2014).
Environmental Contamination and Health Risks
Perfluorotridecanoic acid (PFTrDA) has been detected in various environmental samples, indicating its widespread use and persistence. Studies have found PFTrDA in wild freshwater fish from rivers in South China, which points to its bioaccumulation in the environment and potential health risks for local populations consuming these fish (Pan et al., 2014). Another study noted the detection of PFTrDA in sediments from Tokyo Bay, providing evidence of its environmental dynamics and historical pollution trends (Zushi et al., 2010).
Impacts on Human Health
Research has also focused on the potential health impacts of PFTrDA exposure. One study explored the association between prenatal exposure to PFTrDA and allergic diseases in children, finding that lower prenatal exposure may decrease the risk of developing eczema in early childhood, particularly in female infants (Okada et al., 2014). Another study examined the relationship between perfluoroalkyl substances, including PFTrDA, and kidney stones in US adults, revealing a possible link to increased risk of kidney stones (Mao et al., 2020).
Future Directions
The future research directions for “Methyl perfluorotridecanoate” and other PFAS involve better understanding their environmental distribution, toxicity, and exposure risks . There is also a need for developing robust and quick definitive methods for their analysis . Furthermore, the development of PFAS-free alternatives for various applications is a priority .
Mechanism of Action
Target of Action
Methyl perfluorotridecanoate, as a member of the per- and polyfluoroalkyl substances (PFASs) family, is known to have a wide range of targets. These compounds are recognized for their high stability and bioaccumulation potential . They have been found to have adverse impacts on various biological systems, including the endocrine, immune, and nervous systems . .
Mode of Action
For instance, some PFASs have been shown to stimulate the growth of certain organisms and inhibit others
Biochemical Pathways
For example, they can affect the production of isoprenoids, which are essential biochemical compounds . More research is needed to identify the specific pathways affected by Methyl perfluorotridecanoate.
Pharmacokinetics
Pharmacokinetic studies play a vital role in understanding the bioavailability and overall effects of a compound
Result of Action
For instance, they have been linked to toxicity in aquatic vertebrates
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl perfluorotridecanoate. PFASs are widely distributed in the environment due to their extensive use in various industries . They are known to accumulate in various ecosystems, especially in aquatic environments . The action of Methyl perfluorotridecanoate can be influenced by factors such as the presence of other chemicals, temperature, pH, and the specific characteristics of the local environment.
properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3F25O2/c1-41-2(40)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVGSSHSKHYZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3F25O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895761 | |
| Record name | Methyl perfluorotridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl perfluorotridecanoate | |
CAS RN |
185230-63-1 | |
| Record name | Methyl perfluorotridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)







